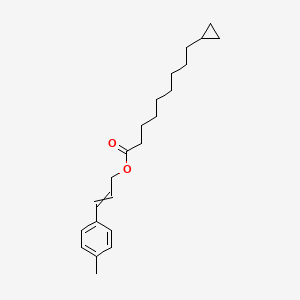
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate
描述
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-methylphenyl group attached to a prop-2-en-1-yl chain, which is further esterified with 9-cyclopropylnonanoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can be achieved through a multi-step process involving the following key steps:
Preparation of 3-(4-Methylphenyl)prop-2-en-1-ol: This intermediate can be synthesized via the Claisen-Schmidt condensation of 4-methylbenzaldehyde with acetone, followed by reduction of the resulting chalcone.
Esterification: The final esterification step involves the reaction of 3-(4-Methylphenyl)prop-2-en-1-ol with 9-cyclopropylnonanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)prop-2-EN-1-yl 9-cyclopropylnonanol.
Substitution: Formation of various substituted esters or amides.
科学研究应用
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Chlorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
- 3-(4-Fluorophenyl)prop-2-EN-1-YL 9-cyclopropylnonanoate
Uniqueness
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
58322-62-6 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)prop-2-enyl 9-cyclopropylnonanoate |
InChI |
InChI=1S/C22H32O2/c1-19-12-14-21(15-13-19)10-8-18-24-22(23)11-7-5-3-2-4-6-9-20-16-17-20/h8,10,12-15,20H,2-7,9,11,16-18H2,1H3 |
InChI 键 |
OQLNTBAFWLUKDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=CCOC(=O)CCCCCCCCC2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














